N,N'-Diheptan-2-ylthiourea
Description
N,N'-Diheptan-2-ylthiourea is a thiourea derivative characterized by two heptan-2-yl substituents attached to the nitrogen atoms of the thiourea core (R₂N–CS–NR₂). Thioureas are sulfur-containing analogs of urea, where oxygen is replaced by sulfur, conferring distinct chemical and biological properties.
Properties
CAS No. |
62549-30-8 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1,3-di(heptan-2-yl)thiourea |
InChI |
InChI=1S/C15H32N2S/c1-5-7-9-11-13(3)16-15(18)17-14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18) |
InChI Key |
INMYOSSUNAWNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=S)NC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diheptan-2-ylthiourea can be synthesized through the reaction of heptan-2-amine with carbon disulfide in an aqueous medium. This method involves the condensation of the amine with carbon disulfide, followed by the addition of a suitable base to form the thiourea derivative . Another approach involves the reaction of heptan-2-amine with isothiocyanates under mild conditions to yield the desired thiourea compound .
Industrial Production Methods
Industrial production of N,N’-Diheptan-2-ylthiourea typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diheptan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Diheptan-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N’-Diheptan-2-ylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Thiourea derivatives vary widely based on substituents. Key comparisons include:
Key Observations :
- Branching vs.
- Polarity: Methyl-substituted thioureas (e.g., N,N′-Dimethylthiourea) exhibit higher water solubility due to reduced hydrophobic interactions, whereas heptan-2-yl derivatives favor non-polar environments .
Physicochemical Properties
While direct data for this compound are unavailable, trends from analogs suggest:
- Melting Point : Longer alkyl chains generally lower melting points due to disrupted crystallinity. Methylthioureas (e.g., N,N′-Dimethylthiourea) have higher melting points (~150–160°C) compared to longer-chain derivatives.
- Solubility : Heptan-2-yl substituents likely render the compound insoluble in water but soluble in organic solvents like dichloromethane or hexane.
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